D-Norleucine

Descripción general

Descripción

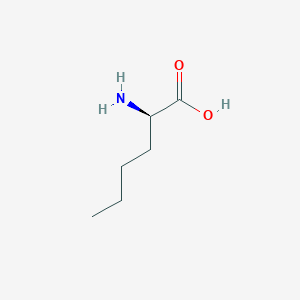

D-norleucina: es un aminoácido no natural con el nombre sistemático ácido D-2-aminohexanoico . Es estructuralmente similar al aminoácido natural leucina, pero difiere en la cadena lateral. La D-norleucina es un sólido blanco, soluble en agua y se utiliza experimentalmente para estudiar la estructura y función de las proteínas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de D-norleucina generalmente implica la reacción de una D-norleucina no radiactiva con un compuesto marcado con el isótopo radiactivo carbono-14. Los métodos de preparación específicos pueden variar dependiendo de las condiciones de laboratorio y los objetivos de investigación .

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: La D-norleucina sufre diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o nucleófilos bajo condiciones específicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos correspondientes, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Biopharmaceutical Applications

1.1 Role in Protein Synthesis

D-Norleucine is utilized as an experimental tool in studying protein structure and function. Its incorporation into proteins can help researchers understand the roles of specific amino acids in protein folding and stability. For instance, a study demonstrated that this compound could be used to replace methionine in peptide synthesis, enhancing the stability of the resulting peptides . This application is crucial for developing therapeutic proteins and optimizing their functional properties.

1.2 Analytical Techniques

A significant advancement in the analysis of this compound has been achieved through ultra-high performance liquid chromatography (UHPLC). This method allows for simultaneous detection and quantification of this compound alongside other amino acids in biopharmaceutical fermentation processes. The ability to monitor low concentrations of this compound during recombinant protein production supports the optimization of fermentation conditions and improves yield .

Ecological Studies

2.1 Stable Isotope Analysis

This compound serves as an internal reference in compound-specific stable isotope analysis, particularly in ecological studies. Researchers have employed this compound for carbon and nitrogen isotope analysis to trace nutrient pathways and assess ecological interactions . This application is vital for understanding ecosystem dynamics and the role of various amino acids in biological processes.

Industrial Applications

3.1 Synthesis of D-Branched-Chain Amino Acids

This compound is also significant in the synthesis of D-branched-chain amino acids (D-BCAAs), which are important for various industrial applications, including pharmaceuticals and food additives. A two-enzyme system has been developed that utilizes D-amino acid dehydrogenase (D-AADH) alongside glucose dehydrogenase to convert 2-oxo acids into optically pure D-BCAAs with high yields . This process highlights the utility of this compound as a substrate for producing valuable amino acids.

Case Studies

Mecanismo De Acción

El mecanismo de acción de la D-norleucina implica su incorporación a las proteínas, donde puede reemplazar a la metionina debido a su similitud estructural. Esta sustitución puede ayudar a los investigadores a estudiar el papel de la metionina en varios procesos biológicos. La D-norleucina no contiene azufre, lo que la distingue de la metionina .

Comparación Con Compuestos Similares

Compuestos similares:

L-norleucina: El enantiómero L de la norleucina.

Norvalina: Un isómero de la valina con bioquímica similar a la norleucina.

Leucina: Un aminoácido natural con una estructura similar pero una cadena lateral diferente.

Unicidad de la D-norleucina: La D-norleucina es única debido a su configuración D y su uso como herramienta experimental para estudiar la estructura y función de las proteínas. A diferencia de sus homólogos naturales, no contiene azufre, lo que la convierte en una valiosa sonda en la investigación bioquímica .

Actividad Biológica

D-Norleucine, a non-canonical amino acid, has garnered attention in biochemical research due to its unique properties and potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its incorporation into proteins, effects on metabolic pathways, and implications for enzyme engineering.

Overview of this compound

This compound (Nle) is an analog of leucine, differing by the absence of a methyl group on its side chain. This structural modification allows it to participate in various biological processes, particularly in protein synthesis where it can replace methionine or leucine. Its incorporation into proteins can influence enzymatic activity and stability, making it a valuable tool in biochemical research.

Incorporation into Proteins

Research has demonstrated that this compound can be effectively incorporated into proteins in place of methionine. A notable study reported the global substitution of methionines with norleucine in a P450 enzyme variant (TH-4). The findings indicated that nearly complete substitution led to an almost twofold increase in enzymatic activity compared to the methionine-containing variant . This suggests that this compound may enhance the catalytic efficiency of certain enzymes.

Metabolic Effects

This compound influences various metabolic pathways. For instance, a study examining the infusion of this compound in pigs showed significant alterations in plasma amino acid concentrations. Notably, norleucine infusion resulted in decreased levels of plasma glycine and tryptophan while increasing concentrations of α-ketoisocaproic acid (KIC) compared to saline controls . These changes indicate that this compound may play a role in modulating amino acid metabolism and could have implications for dietary supplementation or therapeutic interventions.

Table 1: Effects of this compound Infusion on Plasma Amino Acids

| Amino Acid | Saline (μmol/L) | Norleucine (μmol/L) | P-value |

|---|---|---|---|

| KIC | 23.8 | 12.4 | <0.0001 |

| KIV | 9.5 | 6.0 | <0.05 |

| KMV | 28.1 | 17.3 | <0.05 |

Enzyme Engineering Applications

The unique properties of this compound make it an attractive candidate for enzyme engineering. A recent study highlighted the use of this compound to replace specific methionines in Thermoanaerobacter thermohydrosulfuricus lipase (TTL), resulting in enhanced catalytic activity towards polyethylene terephthalate substrates . The engineered lipase variant showed a 50% increase in activity compared to the wild-type enzyme, demonstrating the potential of non-canonical amino acids to improve enzyme performance.

Case Studies

Case Study 1: P450 Enzyme Activity Enhancement

- Objective : To evaluate the effect of this compound incorporation on P450 enzyme activity.

- Method : Methionines were globally substituted with norleucine.

- Results : The TH-4(Nor) variant exhibited nearly double the peroxygenase activity compared to TH-4(Met), confirming that norleucine enhances enzymatic function .

Case Study 2: Metabolic Modulation in Livestock

Propiedades

IUPAC Name |

(2R)-2-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQKBLKVPFOOQJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317870 | |

| Record name | D-Norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny solid; [Merck Index] White flakes; [Sigma-Aldrich MSDS] | |

| Record name | D-(-)-Norleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

327-56-0 | |

| Record name | D-Norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norleucine, D-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-norleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORLEUCINE, D-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP8G7LX265 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-Norleucine?

A1: The molecular formula of this compound is C6H13NO2, and its molecular weight is 131.17 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively discussed in the provided research, techniques like NMR [, , , ] are frequently mentioned for structural characterization.

Q3: How does this compound interact with biological systems, particularly enzymes?

A3: this compound exhibits inhibitory effects on certain enzymes. For instance, it acts as an inhibitor of D-amino acid oxidase, demonstrating substrate preference based on hydrophobicity []. Additionally, it functions as an affinity label for γ-glutamyl transpeptidase, with its D-form demonstrating a slower inactivation rate compared to the L-form [].

Q4: What are the downstream effects of this compound's interaction with γ-glutamyl transpeptidase?

A4: Research suggests that both D- and L-forms of a this compound derivative can act as affinity labels for γ-glutamyl transpeptidase, primarily targeting the small subunit of this enzyme []. This interaction holds potential for studying the enzyme's physiological roles.

Q5: Does this compound impact bacterial growth? If so, what is the mechanism?

A5: Studies using Escherichia coli revealed that this compound, in conjunction with 2-oxohexanoate, can inhibit bacterial growth []. This effect is attributed to the depletion of essential D-amino acids, particularly D-alanine and D-glutamate, via transamination reactions.

Q6: What role does this compound play in the production of D-amino acids?

A6: this compound is a product in the enzymatic conversion of D-amino acids using D-amino acid transaminase and 2-oxohexanoate []. This method highlights its utility in quantifying and analyzing D-amino acid mixtures.

Q7: Have computational methods been employed in this compound research?

A7: Yes, computational chemistry, particularly Density Functional Theory (DFT), has been applied to study the growth and characteristics of L-Isoleucine this compound crystals []. This approach offers insights into the material properties of this complex.

Q8: What about the application of quantum optimal control design using this compound?

A8: Research utilizing experimental data from the this compound molecule demonstrated the effectiveness of Pulse Width Modulation (PWM) in accelerating quantum optimal control design for complex quantum systems []. This finding holds significance for controlling quantum phenomena.

Q9: How do structural modifications of this compound analogs influence their activity toward endothelin receptors?

A9: Studies on BQ-788, a potent endothelin ETB receptor antagonist containing this compound, suggest that modifications to its structure can significantly impact its activity and selectivity for endothelin receptor subtypes [, , , , ]. Specifically, alterations in the N-terminal region and the this compound moiety affect its binding affinity.

Q10: Can you elaborate on the SAR of this compound analogs as inhibitors of glutathione S-transferase (GST)?

A10: Research investigating γ-L-Glutamyl-D-Norleucine as a GST inhibitor revealed that the presence of a δ-carboxylate group in the D-amino acid moiety is crucial for high affinity []. The study also found that additional hydrophobic groups did not enhance inhibitory potency.

Q11: Are there any studies focusing on the stability and formulation of this compound or its derivatives?

A11: While the provided research doesn't delve deeply into the specific stability and formulation aspects of this compound, it does mention the use of this compound in forming stable crystalline inclusion complexes with cyclodextrins, potentially impacting its properties [].

Q12: Has this compound demonstrated efficacy in any in vitro or in vivo models?

A12: Research using rat models demonstrated that BQ-788, which contains this compound, effectively inhibits endothelin ETB receptor-mediated biological responses, including blood pressure regulation and bronchoconstriction [, , , , ]. This suggests a potential therapeutic role for this compound-containing compounds.

Q13: Are there studies investigating the effects of this compound on bacterial cell envelopes?

A13: Yes, research on Mycobacterium avium demonstrated that this compound significantly alters the structural integrity of the bacterial envelope []. This finding indicates a potential avenue for developing antimicrobial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.